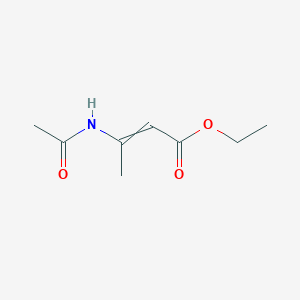

Ethyl (2E)-3-acetamidobut-2-enoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl (2E)-3-acetamidobut-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group and an acetamido group attached to a butenoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (2E)-3-acetamidobut-2-enoate can be synthesized through several methods. One common approach involves the esterification of (2E)-3-acetamidobut-2-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the use of acetamidobutenoic acid chloride, which reacts with ethanol in the presence of a base such as pyridine to form the desired ester. This method is advantageous as it often results in higher yields and fewer side products.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to consistent and high-quality product output.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-3-acetamidobut-2-enoate undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol in the presence of an acid or base.

Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The acetamido group can undergo nucleophilic substitution reactions, where the amide nitrogen is replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Nucleophiles such as amines or thiols under mild to moderate conditions.

Major Products Formed

Hydrolysis: (2E)-3-acetamidobut-2-enoic acid and ethanol.

Reduction: Ethyl (2E)-3-amino-2-butanol.

Substitution: Various substituted amides or thioamides, depending on the nucleophile used.

Scientific Research Applications

Ethyl (2E)-3-acetamidobut-2-enoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored as a precursor for the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl (2E)-3-acetamidobut-2-enoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The acetamido group can form hydrogen bonds with biological targets, while the ester group may undergo hydrolysis to release active metabolites.

Comparison with Similar Compounds

Ethyl (2E)-3-acetamidobut-2-enoate can be compared with other similar compounds such as:

Ethyl (2E)-3-amidobut-2-enoate: Lacks the acetamido group, resulting in different reactivity and biological activity.

Mthis compound: Has a methyl ester group instead of an ethyl ester, which may affect its solubility and reactivity.

Ethyl (2E)-3-acetamidopent-2-enoate: Contains an additional carbon in the backbone, leading to variations in physical and chemical properties.

Biological Activity

Ethyl (2E)-3-acetamidobut-2-enoate, a compound with the molecular formula C8H13NO3, has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and biochemistry. This article synthesizes findings from various studies regarding its biological activity, mechanisms of action, and potential therapeutic applications.

This compound is characterized by its unique structural features that contribute to its biological activity. The compound contains an acetamido group, which enhances its interaction with biological targets. Its structure can be represented as follows:

Biological Activity Overview

The biological activity of this compound has been primarily studied in relation to its potential as an inhibitor of specific enzymes and its effects on cellular processes.

Enzymatic Inhibition

-

Inhibition of SARS-CoV-2 Protease : Recent studies have demonstrated that derivatives of this compound exhibit significant inhibition of the SARS-CoV-2 papain-like protease (PLpro). For instance, a related compound showed an IC50 value of 0.46 μM, indicating potent inhibitory activity against this viral target .

This suggests that modifications to the ethyl acetamido structure can enhance antiviral efficacy.

Compound Target IC50 (μM) Ethyl derivative SARS-CoV-2 PLpro 0.46 Positive Control (GRL0617) SARS-CoV-2 PLpro 1.47 - Antineoplastic Activity : The compound has also been explored for its antineoplastic properties. It acts through irreversible inhibition mechanisms via alkylation of catalytic cysteine residues in deubiquitinases (DUBs), which play crucial roles in cancer cell proliferation and survival .

Case Study 1: Antiviral Activity

In a study focusing on the antiviral effects of this compound derivatives, researchers found that these compounds exhibited dose-dependent inhibition of viral replication in cell cultures. The cytotoxicity was assessed using the CCK8 assay, revealing a CC50 value of approximately 180 μM, indicating a favorable safety profile for further development as antiviral agents .

Case Study 2: Anticancer Potential

A separate investigation into the anticancer potential highlighted the compound's ability to modulate signaling pathways involved in apoptosis and cell cycle regulation. The study indicated that certain derivatives could selectively induce apoptosis in cancer cells while sparing normal cells, thus presenting a promising avenue for cancer therapeutics .

The mechanisms through which this compound exerts its biological effects include:

- Covalent Bond Formation : The compound's ability to form covalent bonds with target proteins enhances its inhibitory action against enzymes such as DUBs and viral proteases.

- Selective Targeting : Modifications to the acetamido group allow for selective targeting of specific enzymes involved in disease processes, minimizing off-target effects.

Properties

IUPAC Name |

ethyl 3-acetamidobut-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-4-12-8(11)5-6(2)9-7(3)10/h5H,4H2,1-3H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNBWGWPKGHGLOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C(C)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.